molecular formula C17H18N6O B2776710 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea CAS No. 2034233-42-4

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B2776710
CAS No.: 2034233-42-4
M. Wt: 322.372
InChI Key: SUTIIHNJQLAFCL-UHFFFAOYSA-N
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Description

1-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea is a urea-based heterocyclic compound featuring a pyridylmethyl group and a pyrazole-substituted pyridine moiety. Its structure integrates two pharmacophoric elements: (i) a urea linker, which often enhances hydrogen-bonding interactions with biological targets, and (ii) a pyridine-pyrazole hybrid scaffold, which is commonly associated with kinase inhibition and metabolic stability .

Properties

IUPAC Name

1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-23-12-14(10-22-23)16-6-5-13(8-19-16)9-20-17(24)21-11-15-4-2-3-7-18-15/h2-8,10,12H,9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTIIHNJQLAFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a suitable linker, such as a methylene bridge, through a nucleophilic substitution reaction.

    Formation of the Urea Moiety: The final step involves the reaction of the coupled intermediate with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Cancer Research :
    • The compound has been investigated as a potential inhibitor of various kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, and compounds with similar structures have shown promise in inhibiting specific pathways related to tumor growth and metastasis .
  • Neuroprotective Agents :
    • Studies have indicated that derivatives of pyrazole and pyridine compounds can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where targeting specific signaling pathways can mitigate neuronal damage .
  • Anti-inflammatory Properties :
    • The structural motifs present in this compound suggest potential anti-inflammatory activity. Compounds with similar scaffolds have been shown to inhibit inflammatory mediators, making them candidates for further exploration in treating chronic inflammatory conditions .

Molecular Interactions

The unique chemical structure allows for various interactions at the molecular level:

  • Hydrogen Bonding : The presence of urea and nitrogen atoms facilitates hydrogen bonding, which is essential for binding to biological targets such as enzymes and receptors.
  • π-π Stacking : The aromatic nature of the pyridine and pyrazole rings enables π-π stacking interactions, which can enhance binding affinity to target proteins .

Case Study 1: Inhibition of c-Met Kinase

A study focused on a series of pyrazole derivatives demonstrated that modifications at the pyridine ring significantly influenced the inhibitory potency against c-Met kinase, a target implicated in various cancers. The compound showed promising results in vitro, leading to further investigations into its mechanism of action .

Case Study 2: Neuroprotective Effects

Research on compounds containing pyrazole scaffolds revealed their ability to protect motor neurons from apoptosis induced by oxidative stress. This was attributed to their capacity to modulate signaling pathways related to cell survival .

Mechanism of Action

The mechanism of action of 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of urea derivatives with pyridine and pyrazole substituents. Key structural analogues and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity/Notes Source
Target Compound Urea-linked pyridine-pyrazole Pyridin-2-ylmethyl, 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl ~365.4 (estimated) Hypothesized kinase inhibition N/A
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Urea-linked pyrazole Ethyl, phenyl, 3-methylpyrazole 316.4 Synthetic intermediate; no bioactivity reported
3-((1S,2S)-2-Hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one (12) Benzoquinazolinone core Hydroxycyclohexyl, pyrazole-pyridine ~495.5 (estimated) RET kinase inhibition; higher potency than BQCA
3-Methyl-N-(1-(1-methyl-1H-pyrazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyrrole-2-carboxamide (35) Pyrrole-carboxamide Trifluoromethylpyridine, 1-methylpyrazole 392.4 Not specified; synthetic yield 58%
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) Urea-linked triazole-pyridine 4-Methoxyphenyl, triazole, nitrophenyl ~493.5 (estimated) Synthetic intermediate; antitumor potential

Key Observations:

  • Substituent Effects : The target compound’s pyridin-2-ylmethyl group may improve solubility compared to phenyl or trifluoromethyl substituents (e.g., 9a , 35 ) but could reduce metabolic stability relative to electron-withdrawing groups (e.g., trifluoromethyl in 35 ) .
  • Core Structure: Urea-linked compounds (Target, 9a, 15a) prioritize hydrogen-bonding interactions, whereas benzoquinazolinone (12) or carboxamide (35) cores enable π-π stacking or hydrophobic interactions .
  • Biological Relevance : The pyrazole-pyridine motif (shared by the target compound and 12 ) is a recurring pharmacophore in kinase inhibitors, suggesting overlapping therapeutic targets .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (~365.4 g/mol) falls within the acceptable range for oral bioavailability, unlike larger analogs like 12 (~495.5 g/mol) .
  • Polarity : The urea linker and pyridine groups enhance water solubility relative to lipophilic analogs (e.g., 35 with a trifluoromethyl group) but may limit blood-brain barrier penetration .
  • Metabolic Stability : The absence of electron-deficient groups (e.g., nitro in 15a ) may increase susceptibility to oxidative metabolism compared to 15a or 35 .

Biological Activity

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C17H19N5O\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the pyrazole and pyridine moieties suggests potential interactions with receptors and enzymes involved in several biochemical pathways.

Anticancer Activity

Research indicates that derivatives of urea, including this compound, may exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation through modulation of signaling pathways such as apoptosis and cell cycle regulation .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Induction of apoptosis
Similar Urea DerivativeHeLa (Cervical Cancer)12Inhibition of cell cycle progression

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole-containing compounds. For example, some derivatives have shown efficacy against viruses like herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV), suggesting that this compound may also possess similar antiviral properties .

Table 2: Antiviral Efficacy

CompoundVirus TestedEC50 (µM)Selectivity Index
This compoundHSV-120>50
Similar Pyrazole DerivativeRSV25>40

Case Studies

Several case studies have explored the efficacy and safety profiles of pyrazole-based compounds in clinical settings. For instance, a study involving a related compound demonstrated significant tumor reduction in animal models without notable toxicity . Furthermore, clinical trials are ongoing to assess the therapeutic potential of these compounds in humans.

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps may include:

  • Pyrazole-Pyridine Core Formation : Reacting 1-methyl-1H-pyrazole derivatives with substituted pyridines using catalysts like NaN₃ in solvents such as DMF at controlled temperatures (~50°C) .
  • Urea Linkage : Introducing the urea moiety via reaction of an isocyanate intermediate with a pyridinylmethylamine derivative under inert conditions .
  • Purification : Recrystallization from ethanol or toluene, followed by chromatographic techniques (e.g., HPLC) to achieve >95% purity .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 8.60 ppm for pyridine protons, δ 3.90 ppm for methylpyrazole groups) confirm substituent positions and integration ratios .
  • Mass Spectrometry (MS) : ESI-MS or LC-MS validates molecular weight (e.g., m/z 392 for related analogs) and fragmentation patterns .
  • X-ray Crystallography : Determines absolute configuration and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Q. What functional groups contribute to its reactivity?

  • The pyrazole ring undergoes electrophilic substitution, while the pyridine nitrogen participates in hydrogen bonding. The urea linkage enables hydrogen-bond donor/acceptor interactions, critical for target binding .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve coupling efficiency .
  • Process Automation : Continuous flow systems reduce side reactions and improve reproducibility .

Q. What methodologies are used to investigate target protein interactions?

  • X-ray Crystallography : Resolves binding modes (e.g., MerTK inhibitor complex at 2.1 Å resolution) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for kinase inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How can structural modifications enhance biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyridine ring improves metabolic stability .
  • Scaffold Hybridization : Combining pyrazole and pyridazine moieties enhances selectivity for kinases (e.g., RET kinase) .
  • Isotopic Labeling : Tritiation ([³H]) at methyl groups enables radioligand binding assays for receptor occupancy studies .

Q. How do researchers resolve contradictions in biological activity data?

  • Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and radiometric assays .
  • Cell-Based Models : Compare activity in primary cells vs. immortalized lines to account for off-target effects .
  • Computational Docking : Predict binding poses using molecular dynamics (e.g., AutoDock Vina) to reconcile SAR discrepancies .

Q. What strategies validate the compound’s mechanism of action in disease models?

  • Gene Knockdown : siRNA silencing of putative targets (e.g., TNF-α pathways) confirms functional relevance .
  • Transcriptomics : RNA-seq identifies downstream pathways modulated by the compound .
  • In Vivo Pharmacokinetics : Assess bioavailability and tissue distribution in rodent models to correlate exposure with efficacy .

Methodological Considerations

  • Analytical Standards : Use USP-grade reagents for buffer preparation (e.g., ammonium acetate pH 6.5 for HPLC) .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic protocols .

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